[(E)-[3-(4-bromophenyl)-1-hydroxy-2,2-dimethyl-4-oxido-1-aza-4-azoniaspiro[4.5]dec-3-en-6-ylidene]amino]urea
Overview
Description
[(E)-[3-(4-bromophenyl)-1-hydroxy-2,2-dimethyl-4-oxido-1-aza-4-azoniaspiro[45]dec-3-en-6-ylidene]amino]urea is a complex organic compound featuring a spiro structure with a bromophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(E)-[3-(4-bromophenyl)-1-hydroxy-2,2-dimethyl-4-oxido-1-aza-4-azoniaspiro[4.5]dec-3-en-6-ylidene]amino]urea typically involves multi-step organic reactions. One common approach is the cycloaddition reaction, which can be catalyzed by metals such as copper (I) or ruthenium (II) . metal-free synthetic routes are also being explored to reduce costs and environmental impact .
Industrial Production Methods
Industrial production methods for this compound are still under development, with a focus on optimizing yield and purity. The use of continuous flow reactors and advanced purification techniques are being investigated to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
[(E)-[3-(4-bromophenyl)-1-hydroxy-2,2-dimethyl-4-oxido-1-aza-4-azoniaspiro[4.5]dec-3-en-6-ylidene]amino]urea undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Halogenation and other substitution reactions can be performed using reagents like bromine or chlorine.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Substitution reagents: Bromine, chlorine
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry
In chemistry, [(E)-[3-(4-bromophenyl)-1-hydroxy-2,2-dimethyl-4-oxido-1-aza-4-azoniaspiro[4.5]dec-3-en-6-ylidene]amino]urea is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology
Its structural features allow it to interact with various biological targets, making it a candidate for further investigation in medicinal chemistry .
Medicine
In medicine, the compound’s potential therapeutic properties are being explored. It may exhibit activity against certain diseases, although more research is needed to fully understand its pharmacological effects .
Industry
Industrially, this compound can be used in the production of advanced materials, such as liquid crystals and polymers .
Mechanism of Action
The mechanism of action of [(E)-[3-(4-bromophenyl)-1-hydroxy-2,2-dimethyl-4-oxido-1-aza-4-azoniaspiro[4.5]dec-3-en-6-ylidene]amino]urea involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways are still under investigation, but they may include enzymes and receptors involved in cellular processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other spiro structures and bromophenyl derivatives, such as:
- 3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole
- (E)-1-(2-(1H-indol-3-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)-3-(substitutedphenyl)prop-2-en-1-one
Uniqueness
What sets [(E)-[3-(4-bromophenyl)-1-hydroxy-2,2-dimethyl-4-oxido-1-aza-4-azoniaspiro[4.5]dec-3-en-6-ylidene]amino]urea apart is its unique spiro structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
[(E)-[3-(4-bromophenyl)-1-hydroxy-2,2-dimethyl-4-oxido-1-aza-4-azoniaspiro[4.5]dec-3-en-6-ylidene]amino]urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22BrN5O3/c1-16(2)14(11-6-8-12(18)9-7-11)22(25)17(23(16)26)10-4-3-5-13(17)20-21-15(19)24/h6-9,26H,3-5,10H2,1-2H3,(H3,19,21,24)/b20-13+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWCOFYPJFKGRTJ-DEDYPNTBSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=[N+](C2(N1O)CCCCC2=NNC(=O)N)[O-])C3=CC=C(C=C3)Br)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C(=[N+](C\2(N1O)CCCC/C2=N\NC(=O)N)[O-])C3=CC=C(C=C3)Br)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22BrN5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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